3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one
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Overview
Description
3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one typically involves the reaction of 2-chloromethylthiirane with 2-mercaptobenzothiazole under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the thiolate anion, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the thiirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiiranes and thietanes.
Scientific Research Applications
3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one involves the interaction of its sulfur and nitrogen atoms with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Compounds containing a three-membered ring with one sulfur atom.
Thietanes: Compounds containing a four-membered ring with one sulfur atom.
Benzothiazoles: Compounds containing a benzene ring fused to a thiazole ring.
Uniqueness
3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one is unique due to the presence of both a thiirane ring and a benzothiazole moiety in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
89155-07-7 |
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Molecular Formula |
C10H9NOS2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
3-(thiiran-2-ylmethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H9NOS2/c12-10-11(5-7-6-13-7)8-3-1-2-4-9(8)14-10/h1-4,7H,5-6H2 |
InChI Key |
DICUZNMOOWBTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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